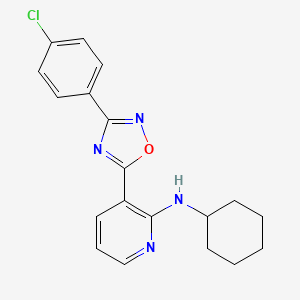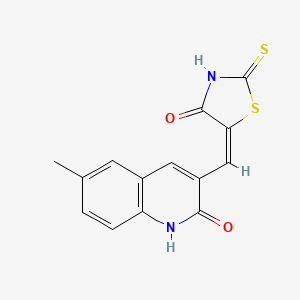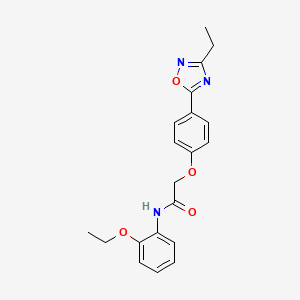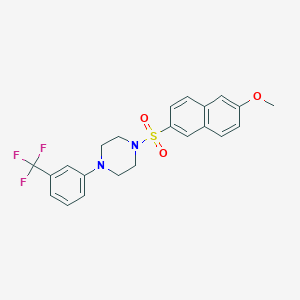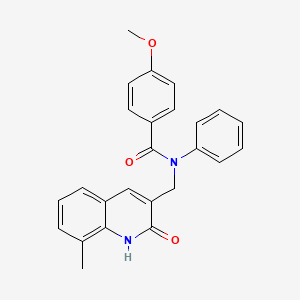
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as HM-3 and is a member of the benzamide family of compounds. HM-3 has shown potential for use in various fields of research due to its unique properties.
Mécanisme D'action
The mechanism of action of HM-3 involves the inhibition of certain enzymes and proteins. HM-3 has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting topoisomerase II, HM-3 prevents cancer cells from dividing and growing. HM-3 has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. By inhibiting COX-2, HM-3 reduces inflammation in the body.
Biochemical and Physiological Effects:
HM-3 has several biochemical and physiological effects. It has been shown to decrease the production of reactive oxygen species (ROS), which are molecules that can damage cells and contribute to the development of diseases such as cancer and Alzheimer's. HM-3 has also been shown to increase the activity of antioxidant enzymes, which protect cells from damage. Additionally, HM-3 has been shown to decrease the production of pro-inflammatory cytokines, which contribute to inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using HM-3 in lab experiments is its ability to inhibit the activity of specific enzymes and proteins. This allows researchers to study the effects of inhibiting these enzymes and proteins on various biological processes. Additionally, HM-3 has been shown to have multiple potential applications, making it a versatile compound for research purposes. One limitation of using HM-3 in lab experiments is its potential toxicity. While HM-3 has shown promise as a potential treatment for various diseases, it may also have harmful effects on healthy cells.
Orientations Futures
There are several potential future directions for research involving HM-3. One area of interest is the development of HM-3 derivatives that have improved efficacy and reduced toxicity. Another potential direction is the study of HM-3 in combination with other compounds, such as chemotherapy drugs, to determine if it can enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of HM-3 and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of HM-3 involves several steps, starting with the reaction of 8-methylquinoline-2-carboxylic acid with thionyl chloride to form 2-chloro-8-methylquinoline. The resulting compound is then reacted with benzylamine to form N-benzyl-2-chloro-8-methylquinoline. The final step involves the reaction of N-benzyl-2-chloro-8-methylquinoline with 4-methoxybenzoyl chloride to form HM-3.
Applications De Recherche Scientifique
HM-3 has been used in various scientific research applications, including studies on cancer, inflammation, and neurodegenerative diseases. HM-3 has been shown to have potential as an anti-cancer agent, as it inhibits the growth of cancer cells. It has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, HM-3 has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
4-methoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-17-7-6-8-19-15-20(24(28)26-23(17)19)16-27(21-9-4-3-5-10-21)25(29)18-11-13-22(30-2)14-12-18/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIANPTYGWQXWCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7687486.png)
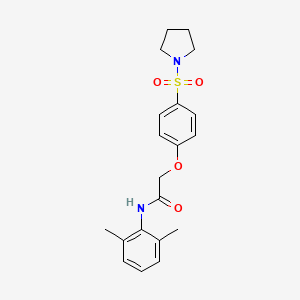
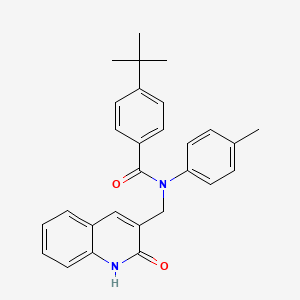
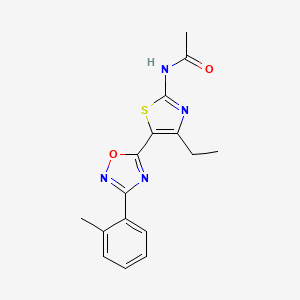
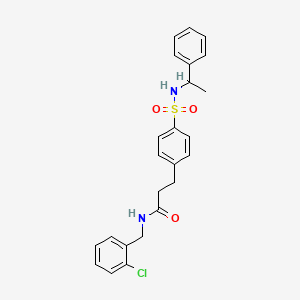
![2-(N-cyclohexylmethanesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B7687525.png)



